

Biphalin structure and chemical properties

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Compound of Interest

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An In-depth Technical Guide to **Biphalin**: Structure, Properties, and Experimental Analysis

Introduction

Biphalin is a potent, synthetic opioid peptide that has garnered significant interest within the scientific community for its unique structural characteristics and powerful analgesic properties. [1][2] Designed and first synthesized by Lipkowski in 1982, it is a dimeric analog of enkephalin, an endogenous opioid peptide.[1][3] Extensive research has demonstrated that **biphalin** exhibits high binding affinity for multiple opioid receptors and possesses an analgesic potency that can be up to 1000 times greater than morphine when administered intrathecally.[1][2] Unlike traditional opioids, it appears to produce fewer side effects, such as physical dependence, in chronic use.[4][5]

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and pharmacological activity of **biphalin**. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of key pathways and workflows.

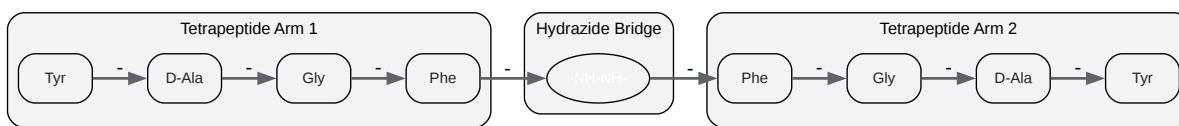
Chemical Structure and Properties

Biphalin is a symmetrical octapeptide renowned for its unique dimeric and palindromic structure.[6][7] It consists of two identical tetrapeptide fragments derived from enkephalin (Tyr-D-Ala-Gly-Phe), which are joined "tail-to-tail" by a rigid hydrazide bridge.[8][9] This results in the full chemical sequence: H-Tyr-D-Ala-Gly-Phe-NH-NH-Phe'-Gly'-D-Ala'-Tyr'-H.[8]

Key Structural Features:

- Dimeric Pharmacophore: The presence of two distinct pharmacophores allows **biphalin** to interact with opioid receptors in a potentially cooperative manner, contributing to its high affinity and potency.[4][10] The N-terminal tyrosine residues are critical for this high affinity.[8]
- Hydrazide Bridge: The central hydrazide linker is a rigid component, while the two tetrapeptide "arms" of the molecule exhibit significant flexibility.[8] X-ray crystallography studies reveal that the two halves of the molecule can adopt different backbone conformations, allowing the peptide to adapt to the topographical requirements of different opioid receptor subtypes.[11][12]
- Enzymatic Stability: The structure of **biphalin** confers resistance to enzymatic degradation. This is attributed to two main factors: the substitution of L-Gly with D-Ala at position 2 and the replacement of the C-terminal carboxyl groups with the hydrazide bridge.[8]

The unique structure of **biphalin** was confirmed using various analytical techniques, including mass spectrometry (ESI-MS/MS), NMR (1H and COSY), HPLC, and capillary electrophoresis. [7]



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Caption: Chemical structure of **Biphalin**.

Synthesis of Biphalin

Due to its unique hydrazide bridge, **biphalin** cannot be synthesized using routine solid-phase peptide synthesis (SPPS).[9][13] The primary and established method for its production is solution-phase peptide synthesis.[8][9] This technique involves the stepwise condensation of protected amino acid fragments in solution, followed by deprotection steps. Although more labor-intensive than SPPS, it remains the favored approach for complex structures like **biphalin**.[9][13][14]

Pharmacology and Mechanism of Action

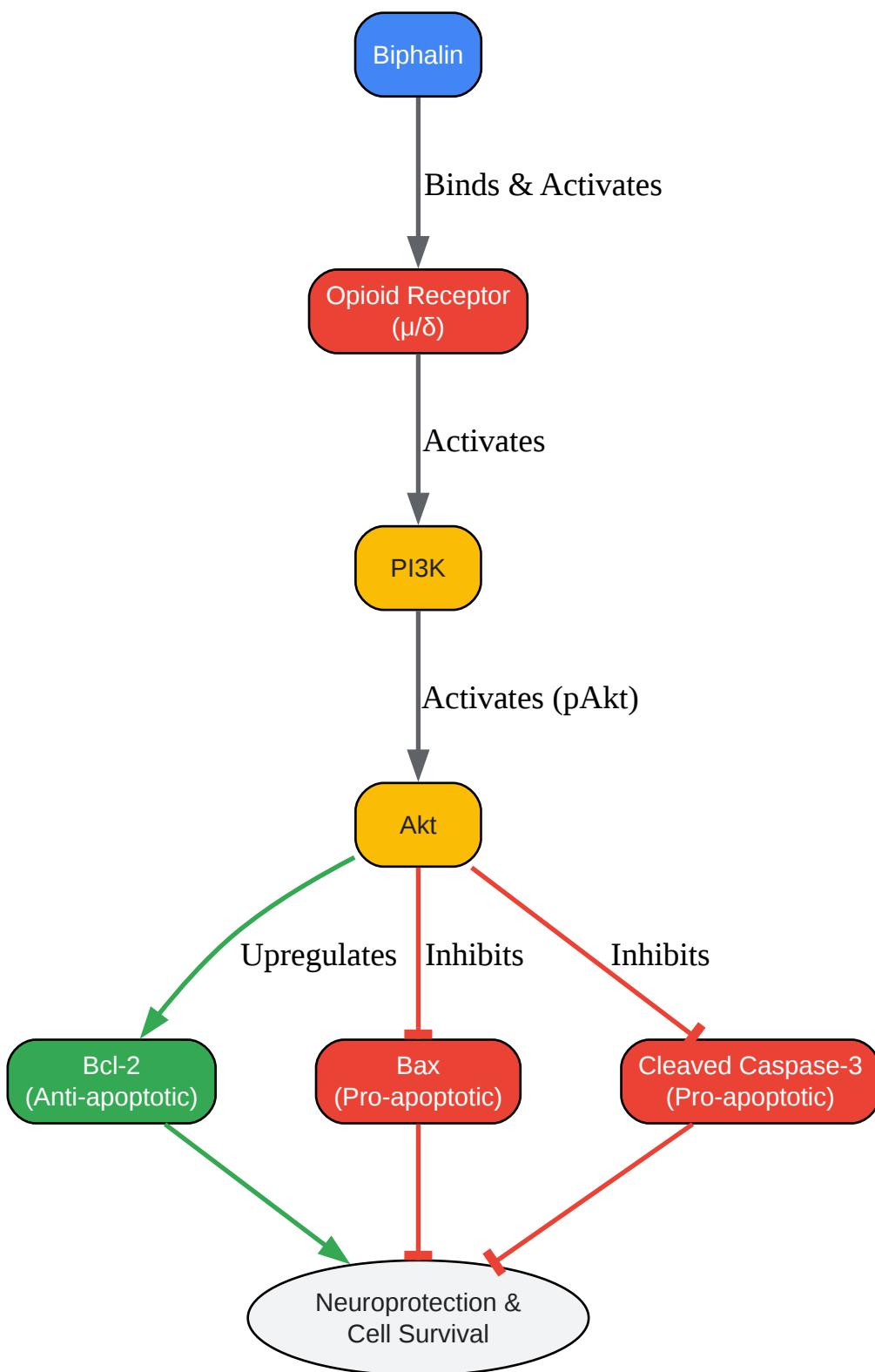
Biphalin is a non-selective opioid agonist with a very high binding affinity for both μ (mu) and δ (delta) opioid receptors, and a significantly lower affinity for the κ (kappa) opioid receptor.[1][8] Its potent analgesic effect is a direct result of its interaction with these receptors, which are widely distributed throughout the central and peripheral nervous systems.[1]

Receptor Binding and Analgesic Potency

The dual agonism at μ and δ receptors is a key feature of **biphalin**'s pharmacological profile. When administered intracerebroventricularly in mice, its potency is reported to be nearly 7,000 times greater than morphine and 7-fold greater than the ultra-potent agonist etorphine.[4] However, after intraperitoneal administration, **biphalin** and morphine are found to be equipotent, highlighting challenges with its metabolic stability and ability to cross the blood-brain barrier (BBB).[4][15] Studies suggest that its transport across the BBB may involve the large neutral amino acid (LNAA) carrier system.[8][16]

Signaling Pathways

Biphalin's activity extends beyond simple receptor agonism. Its neuroprotective effects, particularly in the context of neonatal hypoxia-ischemia, have been shown to be mediated through the activation of the opioid receptor/PI3K/Akt signaling pathway.[1][17] Activation of this pathway leads to a cascade of downstream effects, including an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic proteins Bax and cleaved caspase-3, ultimately reducing infarct volume and brain edema.[17]



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Caption: **Biphalin**-activated PI3K/Akt signaling pathway.

Other Biological Activities

Beyond its analgesic and neuroprotective roles, research has shown that **biphalin** possesses a wide range of other beneficial properties. These include potential antiviral, antiproliferative, anti-inflammatory, and immunomodulatory effects, making it a compound of interest for various pathophysiological conditions.[\[1\]](#)[\[2\]](#)

Quantitative Biological Data

The following tables summarize key quantitative data for **biphalin** from various laboratory studies. It is important to note that experimental conditions can lead to variations in reported values.[\[18\]](#)[\[19\]](#)

Table 1: Opioid Receptor Binding Affinities (Ki) of **Biphalin**

Receptor Subtype	Binding Affinity Range (Ki, nM)	Reference(s)
Mu (μ) Opioid Receptor	0.19 – 12	[1]
Delta (δ) Opioid Receptor	0.72 – 46.5	[1] [10]
Kappa (κ) Opioid Receptor	270 – 283	[1]

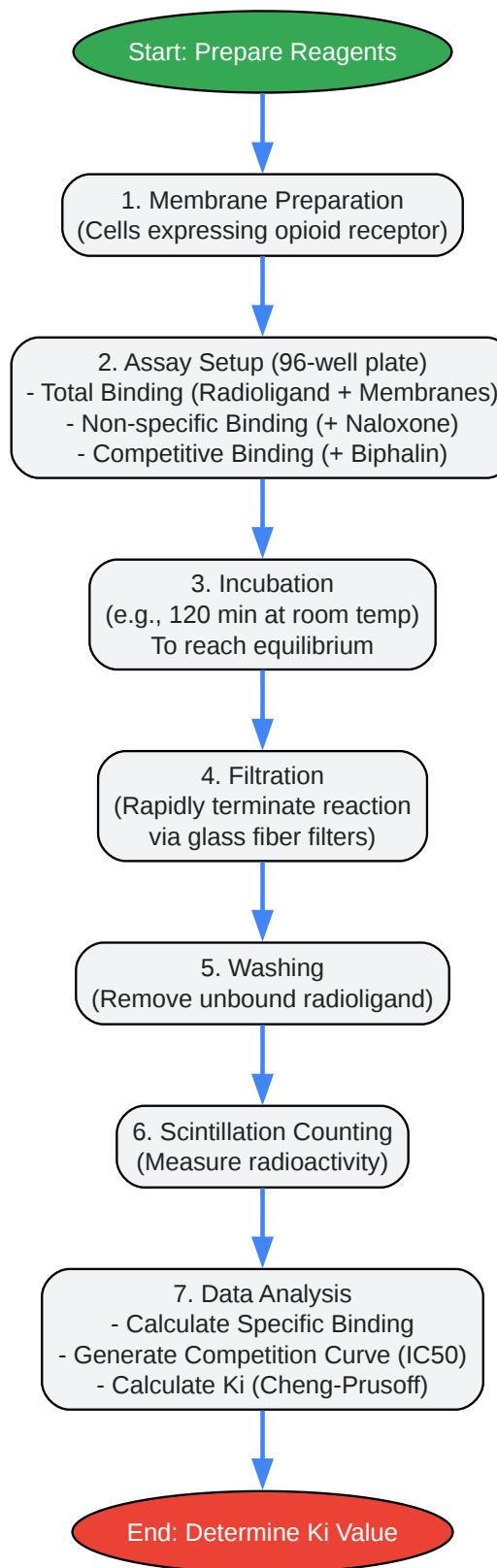
Table 2: Analgesic Potency of **Biphalin** in Animal Models

Administration Route	Animal Model	Potency Compared to Morphine	Reference(s)
Intrathecal (i.t.)	Mice/Rats	~1000x more potent	[1] [2] [20]
Intracerebroventricular (i.c.v.)	Mice	~7000x more potent	[4]
Intraperitoneal (i.p.)	Mice	Equipotent	[4]
Intravenous (i.v.)	Rats	Modest effect vs. analogs	[15] [21]
Subcutaneous (s.c.)	Rats	Effective	[22]

Key Experimental Protocols

Protocol: Opioid Receptor Binding Assay (Competitive Radioligand)

This protocol provides a representative methodology for determining the binding affinity (K_i) of **biphalin** for opioid receptors using a competitive radioligand binding assay.[23]



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Caption: Workflow for a competitive radioligand binding assay.

Objective: To determine the K_i of **biphalin** for a specific opioid receptor subtype (e.g., mu-opioid receptor).

Materials:

- Receptor Source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor of interest.[23]
- Radioligand: A selective radiolabeled ligand (e.g., [3 H]-DAMGO for the mu-opioid receptor).[23]
- Test Compound: **Biphalin**.
- Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 μ M).[23]
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.[23]
- Filtration Apparatus: Cell harvester with glass fiber filters.
- Scintillation Counter.

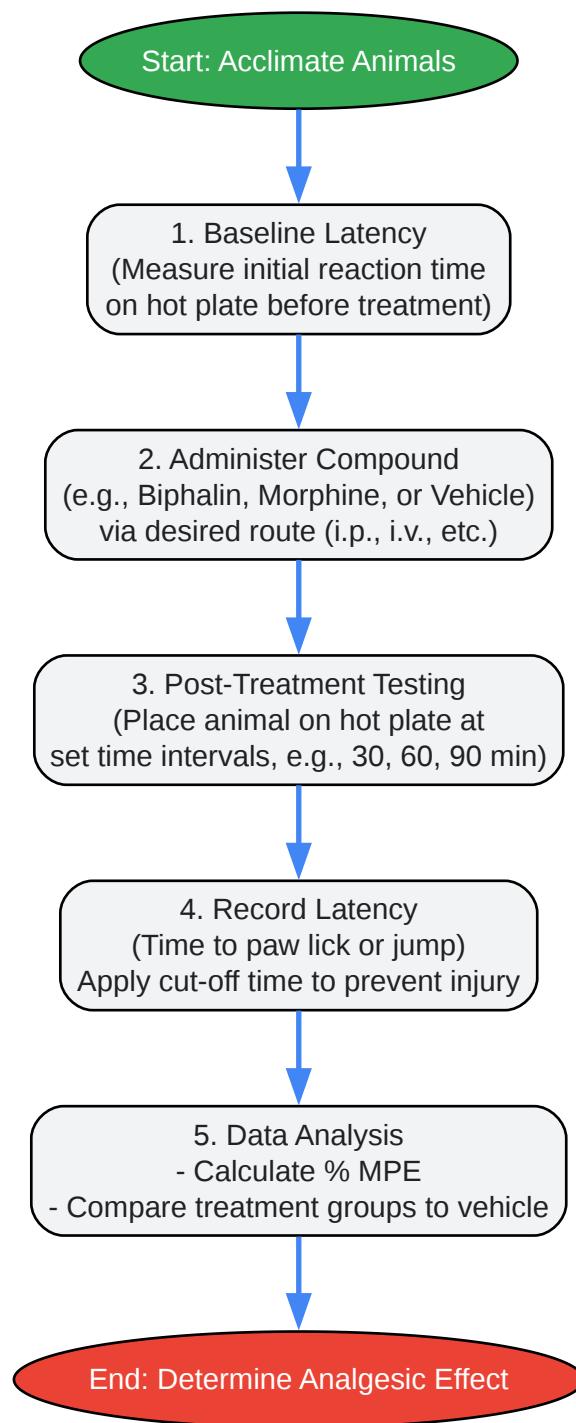
Procedure:

- Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 μ g per well.[23]
- Assay Setup: In a 96-well plate, add the following components in triplicate:
 - Total Binding: Assay buffer, radioligand (at a concentration near its K_d), and membrane suspension.[23]
 - Non-specific Binding: Assay buffer, radioligand, Naloxone (10 μ M), and membrane suspension.[23]
 - Competitive Binding: Assay buffer, radioligand, varying concentrations of **biphalin** (typically from 10^{-11} to 10^{-5} M), and membrane suspension.[23]

- Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 120 minutes) to allow the binding to reach equilibrium.[23]
- Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
- Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
 - Generate a competition curve by plotting the percentage of specific binding against the logarithm of the **biphalin** concentration.
 - Determine the IC_{50} (the concentration of **biphalin** that inhibits 50% of the specific binding) using non-linear regression analysis.
 - Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where $[L]$ is the concentration of the radioligand and Kd is its dissociation constant.[23]

Protocol: In Vivo Analgesic Assay (Hot Plate Test)

The hot plate test is a common method for assessing the efficacy of centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.[24]



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Caption: Workflow for the hot plate analgesic test.

Objective: To evaluate the antinociceptive effect of **biphalin** in response to a thermal stimulus.

Materials:

- Apparatus: A commercial hot plate apparatus with a constant temperature surface (e.g., 52-55°C) enclosed by a transparent cylinder.[24][25]
- Animals: Mice or rats.[24]
- Test Compounds: **Biphalin**, a positive control (e.g., morphine), and a vehicle control.

Procedure:

- Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment begins.[24]
- Baseline Measurement: Gently place each animal on the hot plate and start a timer. Record the latency (in seconds) to the first sign of nociception, typically paw licking or jumping. Immediately remove the animal upon response. A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.[25]
- Compound Administration: Administer **biphalin**, the positive control, or the vehicle to different groups of animals via the desired route (e.g., intraperitoneal, intravenous).[21]
- Post-Treatment Testing: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency as done for the baseline.
- Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula:
$$\%MPE = [(Post\text{-}drug\ latency - Baseline\ latency) / (Cut\text{-}off\ time - Baseline\ latency)] \times 100$$
. Compare the %MPE of the **biphalin**-treated group to the control groups using appropriate statistical tests (e.g., ANOVA).[21]

Conclusion

Biphalin stands out as a remarkable synthetic opioid peptide due to its dimeric structure, high affinity for μ and δ opioid receptors, and exceptional analgesic potency.[1][4][5] Its unique chemical properties, including resistance to enzymatic degradation, contribute to its robust biological activity.[8] While challenges related to its bioavailability and BBB penetration remain, ongoing research into novel analogs and delivery systems continues to explore its therapeutic potential.[15][26] The detailed understanding of its structure, signaling pathways, and

pharmacological profile, supported by standardized experimental protocols, provides a solid foundation for future drug development efforts aimed at creating potent and safer analgesics.

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